molecular formula C12H11N3O3S B2665329 N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286709-90-7

N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2665329
CAS No.: 1286709-90-7
M. Wt: 277.3
InChI Key: YNCWYFDXRTZSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and antibacterial drug discovery. Its molecular structure incorporates three privileged pharmacophores: an isoxazole ring, an azetidine, and a thiophene carbonyl group. Five-membered heterocycles like the isoxazole and thiophene in this compound are essential structural components in numerous therapeutic agents, known to crucially influence a drug candidate's physicochemical properties, biological activity, and pharmacokinetic profile . The azetidine ring is a four-membered nitrogen heterocycle recognized as a key subunit in pharmaceuticals and natural products, serving as a valuable building block for creating biologically active heterocyclic compounds and peptides . This compound is primarily intended for research applications focused on developing novel antibacterial agents to address the critical global challenge of antibiotic resistance. Heterocyclic compounds containing azetidine and isoxazole rings are investigated as potential inhibitors of bacterial targets . Researchers can utilize this compound as a sophisticated scaffold in structure-activity relationship (SAR) studies or as a precursor in the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-11(13-10-3-4-18-14-10)8-6-15(7-8)12(17)9-2-1-5-19-9/h1-5,8H,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWYFDXRTZSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features an azetidine ring substituted with isoxazole and thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methodologies such as Suzuki reactions and hydrazone formations .

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL . The presence of the thiophene and isoxazole rings may enhance membrane permeability and interaction with microbial targets.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Compounds with similar structures have shown inhibition against carbonic anhydrase isoforms, which play crucial roles in physiological processes. For example, sulfonamide derivatives were found to exhibit weak inhibitory activity against human carbonic anhydrase isoforms, suggesting that modifications to the azetidine structure could lead to improved potency .

Study 1: Antimicrobial Evaluation

A study investigating the antimicrobial properties of thiophene-containing azetidines reported that several derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi. The study utilized in vitro assays to determine the effectiveness of these compounds, highlighting their potential as agricultural fungicides .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of azetidine derivatives revealed that specific substitutions on the azetidine ring significantly influenced biological activity. Compounds with electron-withdrawing groups tended to show enhanced potency against bacterial targets compared to those with electron-donating groups . This information is crucial for guiding future modifications aimed at optimizing efficacy.

Data Tables

Compound Biological Activity MIC (μg/mL) Target
Compound AAntibacterial6.25S. aureus
Compound BAntifungal12.5C. albicans
Compound CCarbonic Anhydrase Inhibitor96.0hCA I

Scientific Research Applications

Pharmacological Properties

Antibacterial Activity
Research has indicated that compounds similar to N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide exhibit significant antibacterial properties. For instance, derivatives with isoxazole and thiophene moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structural features of these compounds contribute to their ability to disrupt bacterial cell functions.

Anti-inflammatory Effects
Compounds containing azetidine structures have been investigated for their anti-inflammatory activities. Studies have demonstrated that certain derivatives can inhibit inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various azetidine derivatives, including those with isoxazole and thiophene substituents. The results demonstrated that these compounds exhibited potent activity against a range of bacterial strains, with some showing lower minimum inhibitory concentrations (MICs) than standard antibiotics .

Case Study 2: Anti-inflammatory Potential

In another investigation, researchers focused on the anti-inflammatory properties of azetidine derivatives. The study found that specific compounds significantly reduced edema in animal models, indicating their potential as anti-inflammatory agents . The mechanisms were linked to the inhibition of pro-inflammatory cytokines.

Summary Table of Applications

Application Description References
AntibacterialEffective against Gram-positive/negative bacteria ,
Anti-inflammatoryInhibits nitric oxide and TNF-α production ,
Drug DevelopmentPotential lead compounds for new antibiotic and anti-inflammatory drugs ,

Q & A

Q. What are the optimal synthetic routes for N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles or hydroxylamine derivatives) under acidic or basic conditions .
  • Thiophene Functionalization : Friedel-Crafts acylation using thiophene-2-carbonyl chloride to introduce the thiophene moiety. Solvents like acetonitrile or DMF are used under reflux (1–3 minutes), achieving rapid reaction completion .
  • Azetidine Coupling : Cyclization of azetidine intermediates with activated carbonyl groups. For example, iodine and triethylamine in DMF facilitate cyclization while removing atomic sulfur byproducts .
    Optimization Tips :
  • Use high-purity reagents to minimize side reactions.
  • Control reaction temperature (e.g., reflux in acetonitrile) to prevent decomposition.
  • Employ column chromatography or recrystallization (DMF/water) for purification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming azetidine ring conformation, isoxazole/thiophene substitution patterns, and carboxamide connectivity. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s biological targets and binding affinities?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., FLT3, GSK-3β) or receptors (e.g., LPA) based on structural analogs (e.g., Quizartinib, which shares an isoxazole motif and inhibits FLT3 with IC₅₀ = 1 nM) .
  • Docking Workflow :

Prepare the ligand (protonation states, energy minimization).

Use software like AutoDock Vina to simulate binding to crystal structures (e.g., PDB: 4XUF for FLT3).

Validate with free energy calculations (MM-GBSA) and compare to experimental IC₅₀ values .

  • Contradiction Handling : If docking scores conflict with assay data, re-evaluate protonation states or solvation effects .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity, MCF-7 for kinase inhibition).
  • Normalize concentrations (e.g., 1–50 µM) and exposure times (24–72 hours).
  • Mechanistic Studies :
  • Perform ROS assays to differentiate antimicrobial (oxidative stress) vs. anticancer (apoptosis) modes of action .
  • Use siRNA knockdown to confirm target specificity (e.g., FLT3 in leukemia) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent Models :
  • Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Calculate AUC and half-life .
  • Efficacy Testing : Use xenograft models (e.g., FLT3-ITD-driven AML in NSG mice) with bioluminescent monitoring .
  • Toxicity Screening : Assess hepatic/renal function via ALT/CRE levels after 14-day dosing .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Variable Factors :
  • Solvent Purity : Trace water in DMF can hydrolyze intermediates, reducing yields .
  • Catalyst Batch : Iodine purity impacts cyclization efficiency; use freshly sublimed iodine .
  • Reproducibility Protocol :
  • Document exact reagent sources (e.g., Sigma-Aldrich vs. TCI).
  • Repeat reactions under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .

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